N-(4-(Piperidin-4-yl)phenyl)acetamide
Overview
Description
N-(4-(Piperidin-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29. The purity is usually 95%.
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Scientific Research Applications
Anxiolytic Applications
- Diarylacetylene Piperidinyl Amides as Novel Anxiolytics: A derivative of N-(4-(Piperidin-4-yl)phenyl)acetamide, specifically N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, has shown potential as an anxiolytic. It demonstrated good oral activity in the elevated plus maze, an animal model predicting clinical efficacy for anxiety treatment. This compound also exhibited modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
DNA and Protein Binding Studies
- Synthesis and Binding Studies of Paracetamol Derivatives: Derivatives of this compound, specifically N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, were synthesized and studied for their DNA-binding interactions. These compounds demonstrated intercalation with calf thymus DNA, as evident from UV-visible emission studies. Additionally, these compounds have shown strong binding abilities with bovine serum albumin (BSA), suggesting potential for biological applications (N. Raj, 2020).
Enzyme Inhibition Studies
- Activity Against Acetylcholinesterase and Butyrylcholinesterase: N-substituted derivatives of this compound were synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds displayed promising activity, suggesting potential applications in treating conditions related to enzyme dysfunction (Khalid et al., 2014).
Antibacterial Applications
- Antibacterial Activity of Piperidine-Containing Compounds: Compounds containing the piperidine structure, related to this compound, were synthesized and assessed for their antibacterial activities. These studies revealed moderate to high effectiveness against various bacterial strains, indicating potential for antimicrobial applications (Khalid et al., 2016).
Anticancer Activity
- Synthesis and Anticancer Activity of Piperidine Derivatives: Derivatives of this compound were synthesized and evaluated for their anticancer properties. These compounds showed promising activity against various human cancer cell lines, opening avenues for further research in cancer treatment (Lingaiah Boddu et al., 2018).
Future Directions
Properties
IUPAC Name |
N-(4-piperidin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDISXGMBVDCVHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289273 | |
Record name | N-[4-(4-Piperidinyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668435-27-6 | |
Record name | N-[4-(4-Piperidinyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668435-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4-Piperidinyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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